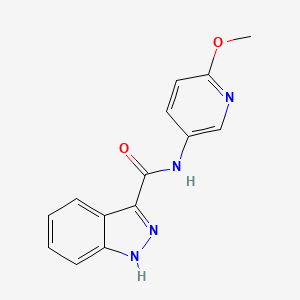
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and an indazole ring with a carboxamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, is subjected to various reactions to introduce the necessary functional groups.
Indazole Ring Formation: The pyridine intermediate is then reacted with appropriate reagents to form the indazole ring. This step often involves cyclization reactions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 3-position of the indazole ring. This can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study specific biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide is unique due to its specific combination of a methoxypyridine and an indazole ring with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H12N4O2 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-12-7-6-9(8-15-12)16-14(19)13-10-4-2-3-5-11(10)17-18-13/h2-8H,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
PXCVEBTZLGXKLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12164657.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12164664.png)
![Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12164675.png)
![N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12164685.png)
![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12164691.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12164694.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12164699.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide](/img/structure/B12164705.png)


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164719.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12164720.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164721.png)
![N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide](/img/structure/B12164725.png)
